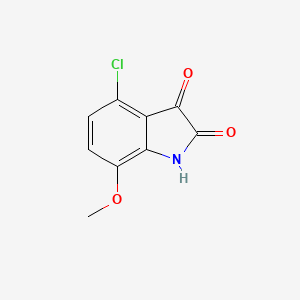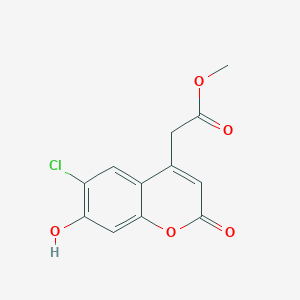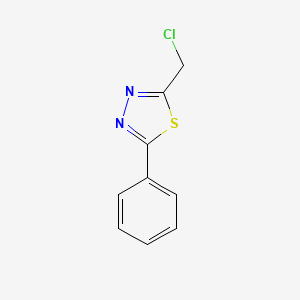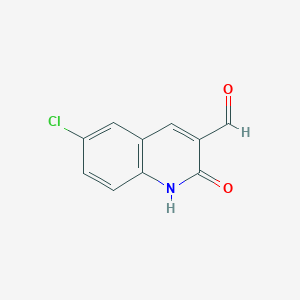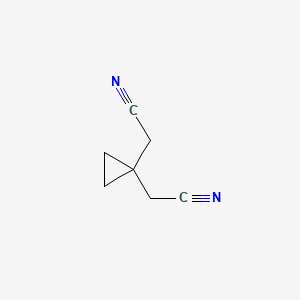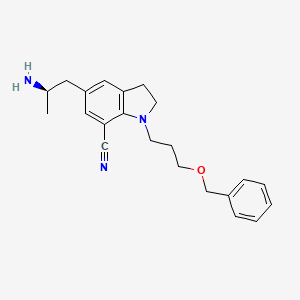
(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile (R-5-APPI-7-CN) is a novel compound with a variety of potential applications in the field of scientific research. It is a synthetic compound with a complex structure and has a wide range of properties, such as its ability to act as a potent inhibitor of cyclooxygenase-2 (COX-2) enzymes and its ability to modulate the activity of other enzymes and proteins. R-5-APPI-7-CN has been used in a variety of laboratory experiments, including those involving cancer cell lines, and has demonstrated a variety of biochemical and physiological effects. In
Scientific Research Applications
Synthesis Techniques
A scaleable synthetic route was developed for (2R)-[3-(2-Aminopropyl)-1H-indol-7-yloxy]-N,N-diethylacetamide, a key intermediate for AJ-9677, a potent and selective human and rat β3-adrenergic receptor agonist. This route starts from 7-benzyloxy-1H-indole and includes steps such as reaction with the indole Grignard reagent, N-protection, hydrogenation, and alkylation to yield the final product with high enantiomeric excess (Harada et al., 2004)[https://consensus.app/papers/process-development-scaleable-route-harada/c6840c87f09f53528fddb3f6be1c9ed7/?utm_source=chatgpt].
Another approach for accessing N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide, involving chiral pool synthesis, resolution of diastereomers, and crystallization-induced dynamic resolution (CIDR), explores different synthetic strategies for the construction of the chiral amine side chain and functionalization of aromatic starting materials (Ikunaka et al., 2007)[https://consensus.app/papers/nndiethylr32aminopropyl1hindol7yloxyacetamide-ikunaka/f2fab5d80dc950b1883eb60618eb5d72/?utm_source=chatgpt].
Biological Evaluation
Compounds derived from indoline and carbonitrile frameworks have been synthesized and evaluated for various biological activities. For instance, a one-pot multicomponent synthesis yielded novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile with potent anticancer activities against several human cancer cell lines, highlighting the therapeutic potential of these compounds (Radwan et al., 2020)[https://consensus.app/papers/onepot-multicomponent-synthesis-cytotoxic-evaluation-radwan/c8496477c3e0527fb1a14fe6113cb4cb/?utm_source=chatgpt].
Computational and Surface Studies
N-hydrospiro-chromeno-carbonitriles were synthesized and tested as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies showed that these compounds act as mixed-type corrosion inhibitors with high efficiency, demonstrating the potential of indoline-carbonitrile derivatives in industrial applications (Quadri et al., 2021)[https://consensus.app/papers/chromenocarbonitriles-corrosion-inhibitors-mild-steel-quadri/f976464f7b845cbabb94483ce82070eb/?utm_source=chatgpt].
properties
IUPAC Name |
5-[(2R)-2-aminopropyl]-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDLYCEXANTHE-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432615 |
Source


|
| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile | |
CAS RN |
459868-73-6 |
Source


|
| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

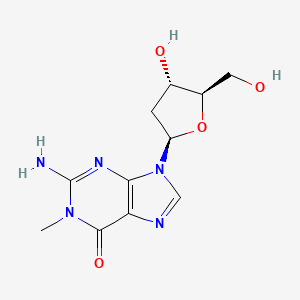

![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)
